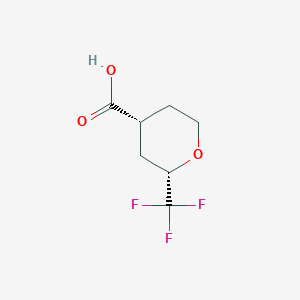

rac-(2R,4S)-2-(trifluoromethyl)oxane-4-carboxylic acid, cis

Description

rac-(2R,4S)-2-(Trifluoromethyl)oxane-4-carboxylic Acid, cis is a chiral bicyclic carboxylic acid derivative characterized by an oxane (tetrahydropyran) ring substituted with a trifluoromethyl group at the 2-position and a carboxylic acid moiety at the 4-position. The cis designation indicates the spatial arrangement of these substituents on the oxane ring. The racemic (rac) nature of the compound implies a 1:1 mixture of enantiomers, which may influence its physicochemical properties and biological interactions. This compound is of interest in medicinal chemistry due to the trifluoromethyl group’s ability to enhance metabolic stability and modulate lipophilicity, while the carboxylic acid group provides a handle for salt formation or hydrogen bonding .

Properties

IUPAC Name |

(2S,4R)-2-(trifluoromethyl)oxane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O3/c8-7(9,10)5-3-4(6(11)12)1-2-13-5/h4-5H,1-3H2,(H,11,12)/t4-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDOJXQGRYABIKO-UHNVWZDZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CC1C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H](C[C@@H]1C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,4S)-2-(trifluoromethyl)oxane-4-carboxylic acid, cis typically involves the following steps:

Formation of the Oxane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,4S)-2-(trifluoromethyl)oxane-4-carboxylic acid, cis can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states or functional groups.

Reduction: Reduction reactions can modify the functional groups or the oxane ring.

Substitution: The trifluoromethyl group or other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halides, nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Rac-(2R,4S)-2-(trifluoromethyl)oxane-4-carboxylic acid, cis, is a chemical compound utilized in scientific research, demonstrating potential as a pharmacological agent due to its structural features that may enable interactions with biological targets like enzymes and receptors. The trifluoromethyl group in its structure enhances metabolic stability and bioavailability, crucial factors in drug development.

Potential Applications

- Pharmaceutical Chemistry The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a subject of interest in pharmaceutical chemistry. These properties are critical for drug development.

- Synthesis of Derivatives It is essential for synthesizing derivatives with varied biological activities.

Interactions with Biological Molecules

Rac-(2R,4S)-2-(trifluoromethyl)oxane-4-carboxylic acid can interact with various biological molecules, influencing their activity.

Structural Similarities

Several compounds share structural similarities with rac-(2R,4S)-2-(trifluoromethyl)oxane-4-carboxylic acid:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| rac-(2R,4S)-2-(3-fluorophenyl)oxane-4-carboxylic acid | Contains a fluorophenyl group | Enhanced receptor binding affinity |

| rac-(1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid | Cyclopropane structure | Potentially different metabolic pathways |

| rac-(2R,4S)-2-methyl-4-(trifluoromethyl)pyrrolidine | Pyrrolidine ring | Distinct pharmacological profile |

Mechanism of Action

The mechanism of action of rac-(2R,4S)-2-(trifluoromethyl)oxane-4-carboxylic acid, cis would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways or processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of rac-(2R,4S)-2-(trifluoromethyl)oxane-4-carboxylic acid, cis, we compare it to three structurally related compounds (Table 1). Key differences arise from substituent effects, stereochemistry, and ring systems.

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | Substituents | Key Features |

|---|---|---|---|---|

| This compound | C₇H₉F₃O₃ | 198.14 (calc.) | -CF₃ (2-position), -COOH (4-position) | Chiral oxane core; racemic mixture; cis stereochemistry; high electronegativity from -CF₃ |

| (2S,4S)-4-Methyloxane-2-carboxylic acid | C₇H₁₂O₃ | 144.17 | -CH₃ (4-position), -COOH (2-position) | Single enantiomer; methyl group reduces lipophilicity compared to -CF₃ |

| 1,3-Oxathiolane-2-carboxylic acid, 5-oxo | C₄H₄O₄S | 148.14 | Sulfur-containing ring; ketone group | Smaller ring; sulfur introduces polarity and potential metabolic instability |

| Methyl trans-3-(4-methoxyphenyl)glycidate | C₁₁H₁₂O₄ | 208.21 | Epoxide ring; aryl methoxy group | Reactive oxirane ring; aryl group enhances π-π stacking potential |

Key Findings:

Substituent Effects

- The trifluoromethyl group in the target compound significantly increases electronegativity and lipophilicity compared to the methyl group in (2S,4S)-4-methyloxane-2-carboxylic acid. This enhances membrane permeability but may reduce aqueous solubility .

- The carboxylic acid group in all compounds enables hydrogen bonding, but its position (2- vs. 4-) affects intramolecular interactions and crystal packing.

However, the racemic nature complicates pharmacological evaluation, as enantiomers may exhibit divergent activities .

Ring System Differences

- The oxane ring in the target compound is more thermodynamically stable than the oxirane (epoxide) ring in methyl trans-3-(4-methoxyphenyl)glycidate, which is prone to ring-opening reactions .

- Sulfur-containing rings (e.g., 1,3-oxathiolane) introduce polarity but may lead to faster metabolic degradation compared to oxane derivatives .

Biological Activity

Rac-(2R,4S)-2-(trifluoromethyl)oxane-4-carboxylic acid, cis, is a chiral compound notable for its trifluoromethyl group and oxane ring structure. This compound has garnered attention in pharmaceutical chemistry due to its enhanced biological activity and lipophilicity, which are critical for drug development. This article explores the biological activity of this compound, including its interactions with biological targets, potential pharmacological applications, and relevant research findings.

Structural Characteristics

The molecular structure of rac-(2R,4S)-2-(trifluoromethyl)oxane-4-carboxylic acid is characterized by:

- A trifluoromethyl group that increases lipophilicity and metabolic stability.

- An oxane ring , which contributes to its unique stereochemistry.

Biological Activity Overview

The biological activity of rac-(2R,4S)-2-(trifluoromethyl)oxane-4-carboxylic acid is influenced by its structural features. The trifluoromethyl group enhances interactions with various biological molecules, including enzymes and receptors. This section summarizes key findings from recent studies.

Interaction with Biological Targets

Research indicates that this compound can interact with several biological targets:

- Enzymatic Activity : It has been shown to influence the activity of enzymes such as cholinesterases and cyclooxygenases, which are important in various physiological processes.

- Receptor Binding : The compound's lipophilicity allows it to bind effectively to receptor sites, potentially modulating signaling pathways.

Case Study 1: Enzyme Inhibition

A study explored the inhibitory effects of rac-(2R,4S)-2-(trifluoromethyl)oxane-4-carboxylic acid on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values were determined as follows:

| Enzyme | IC50 (μM) |

|---|---|

| AChE | 10.4 |

| BChE | 7.7 |

These results suggest that the compound exhibits moderate inhibitory activity against cholinesterases, which may have implications for treating neurodegenerative diseases such as Alzheimer's disease .

Case Study 2: Anti-inflammatory Activity

Another study evaluated the anti-inflammatory properties of rac-(2R,4S)-2-(trifluoromethyl)oxane-4-carboxylic acid through its interaction with cyclooxygenase-2 (COX-2). The compound demonstrated a significant reduction in COX-2 activity, indicating potential therapeutic applications in inflammatory conditions .

The mechanism of action for rac-(2R,4S)-2-(trifluoromethyl)oxane-4-carboxylic acid likely involves:

- Binding to Enzymes : The trifluoromethyl group facilitates strong interactions with enzyme active sites through hydrogen bonding and pi-stacking interactions.

- Modulation of Signaling Pathways : By inhibiting specific enzymes or receptors, the compound can alter downstream signaling pathways involved in inflammation and neuroprotection.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for rac-(2R,4S)-2-(trifluoromethyl)oxane-4-carboxylic acid, cis?

- Methodological Answer : Synthesis typically involves oxane ring formation via cyclization of a diol precursor, followed by trifluoromethylation at C2 and carboxylation at C4. Key steps include:

- Ring-closing strategies : Use of acid-catalyzed cyclization of diols or epoxide intermediates (analogous to chromane derivatives in ).

- Stereochemical control : Chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) to achieve the cis-(2R,4S) configuration .

- Trifluoromethyl introduction : Electrophilic trifluoromethylation reagents (e.g., Togni’s reagent) or radical-mediated methods to install the CF₃ group .

Q. How can the stereochemical configuration of the compound be confirmed?

- Methodological Answer :

- X-ray crystallography : Definitive confirmation of the cis-(2R,4S) configuration via single-crystal analysis .

- NMR spectroscopy : Analysis of coupling constants (e.g., ) between H2 and H4 to confirm cis stereochemistry.

- Chiral HPLC : Separation of enantiomers using chiral stationary phases (e.g., amylose-based columns) to verify racemic composition .

Q. What purification techniques are optimal for isolating cis diastereomers from reaction mixtures?

- Methodological Answer :

- Column chromatography : Use of silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate diastereomers.

- Recrystallization : Solvent optimization (e.g., ethanol/water mixtures) based on differential solubility of diastereomers .

- HPLC : Preparative-scale chiral columns for high-purity isolation (>98% purity, as in ) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the trifluoromethyl group in this compound?

- Methodological Answer :

- Quantum chemical calculations : Density Functional Theory (DFT) to model electron-withdrawing effects of CF₃ on the oxane ring’s conformation and acidity of the carboxylic acid group .

- Reaction path search : Tools like GRRM or AFIR to simulate nucleophilic substitution or oxidation pathways at the CF₃ site .

- Machine learning : Training models on fluorinated compound databases (e.g., Reaxys) to predict regioselectivity in derivatization reactions .

Q. What strategies resolve contradictions between experimental NMR data and computational predictions for this compound?

- Methodological Answer :

- Dynamic NMR analysis : Assess temperature-dependent spectra to detect conformational exchange (e.g., chair flipping in oxane rings) .

- Solvent effects : Compare DFT-simulated shifts in polar vs. nonpolar solvents with experimental data.

- Cross-validation : Use multiple techniques (e.g., IR, mass spectrometry) to confirm functional group assignments .

Q. How can reaction conditions be optimized to enhance diastereomeric excess in synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Screen variables (temperature, catalyst loading, solvent polarity) using fractional factorial designs.

- In-situ monitoring : ReactIR or HPLC tracking of diastereomer ratios during reaction progression.

- Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor the cis-(2R,4S) product .

Q. What are the stability challenges for this compound under varying storage conditions?

- Methodological Answer :

- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light to identify degradation pathways (e.g., decarboxylation).

- Protective measures : Store in airtight containers under inert gas (N₂/Ar) at –20°C, as recommended for labile carboxylic acids in .

Methodological Resources

- Stereochemical analysis : Combine X-ray crystallography with NOE NMR experiments for unambiguous assignment .

- Synthetic optimization : Leverage ICReDD’s feedback loop integrating computational predictions and experimental validation .

- Database tools : Use SciFinder-n or Reaxys to cross-reference spectral data and reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.